molecular formula C12H13ClN4OS B4986945 N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea

N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B4986945
M. Wt: 296.78 g/mol
InChI Key: FGLKPZDUTMRGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea, also known as isoproturon, is a herbicide that has been widely used in agriculture to control the growth of weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides worldwide. Isoproturon is a member of the thiourea family of herbicides, which are known for their selective activity against broadleaf weeds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves inhibition of photosynthesis in the target weeds. Specifically, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea inhibits the photosystem II complex in the chloroplasts of the target plants, which leads to a disruption of the electron transport chain and a reduction in ATP production. This ultimately results in the death of the target weeds.
Biochemical and Physiological Effects:
Isoproturon has been shown to have a number of biochemical and physiological effects on both target and non-target organisms. In target plants, N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the synthesis of chlorophyll and other photosynthetic pigments. This leads to a reduction in photosynthetic activity and a decrease in plant growth.

Advantages and Limitations for Lab Experiments

Isoproturon has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use. Isoproturon is highly toxic and must be handled with care. It also has a relatively short half-life in the environment, which can make it difficult to study its long-term effects.

Future Directions

There are several areas of future research that could be pursued with respect to N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of new formulations of the herbicide that are more effective and less toxic. Another area of research is the study of the long-term effects of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea on the environment and non-target organisms. Finally, there is a need for more research on the potential risks associated with the use of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea in agriculture, particularly with respect to its impact on human health.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-chloroaniline with isopropyl isocyanate and potassium thiocyanate. The resulting product is then treated with hydrochloric acid to form the final compound. The synthesis method of N-(4-chlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is well-established and has been optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

Isoproturon has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of broadleaf weeds, including chickweed, cleavers, and black nightshade. Isoproturon has also been used in combination with other herbicides to enhance its effectiveness.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-7(2)10-16-17-12(19-10)15-11(18)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLKPZDUTMRGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]urea

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